molecular formula C6H12N2O3 B013959 Methyl 4-[methyl(nitroso)amino]butanoate CAS No. 51938-17-1

Methyl 4-[methyl(nitroso)amino]butanoate

Cat. No. B013959
CAS RN: 51938-17-1
M. Wt: 160.17 g/mol
InChI Key: YAYDTYCLARRGKS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Methyl 4-[methyl(nitroso)amino]butanoate and related compounds involves multiple steps, including nitration, reduction, and esterification reactions. For example, the synthesis of 4-amino-3-nitrobenzoic acid methyl ester through Fischer esterification is highlighted, showcasing the compound's synthesis via a straightforward reaction process within 30 minutes to 16 hours, producing a workable yield after purification through liquid–liquid extraction (Kam, Levonis, & Schweiker, 2020).

Molecular Structure Analysis

Molecular structure characterization of related compounds reveals the importance of polar cyano and nitro moieties as substituents, contributing to the compounds' nematic phase behavior and light-induced cis-trans isomerization capabilities (Debnath et al., 2013). This structural analysis is vital for understanding the compound's chemical behavior and potential applications.

Chemical Reactions and Properties

Chemical reactions involving Methyl 4-[methyl(nitroso)amino]butanoate encompass various transformations, such as hydrogen-bonded chain formations and reactions leading to edge-fused rings. These reactions are indicative of the compound's reactivity and its potential to form structurally complex derivatives (Portilla et al., 2007).

Physical Properties Analysis

The physical properties of compounds related to Methyl 4-[methyl(nitroso)amino]butanoate, such as their phase behavior and thermal characteristics, are studied through methods like differential scanning calorimetry and polarizing optical microscopy. These studies provide insight into the compounds' stability, phase transitions, and suitability for various applications (Debnath et al., 2013).

Chemical Properties Analysis

Investigations into the chemical properties of Methyl 4-[methyl(nitroso)amino]butanoate and analogous compounds reveal their potential for forming stable hydrogen-bonded structures and undergoing specific chemical reactions that highlight their reactivity and application potential in various fields (Portilla et al., 2007).

Scientific Research Applications

Synthesis Processes

Research into the synthesis of complex molecules often investigates the utility of specific compounds like Methyl 4-[methyl(nitroso)amino]butanoate. For instance, the synthesis of anti-HCV drug intermediates involves multiple steps, including bromination, cyclization, and reduction processes, where related nitroso compounds play a critical role in forming key intermediates (An Chenhon, 2015).

Characterization of DNA Damage

The nitrosamine 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), related to Methyl 4-[methyl(nitroso)amino]butanoate, is known for its DNA-damaging properties, particularly in the context of tobacco-associated carcinogens. Research has utilized analogues of NNK to understand the mechanisms of DNA damage, revealing insights into how these compounds interact with genomic DNA and the potential health risks associated with exposure (J. Cloutier, R. Drouin, M. Weinfeld, T. O'Connor, A. Castonguay, 2001).

Molecular Docking and Biological Studies

Studies on derivatives of butanoic acid, which include compounds structurally similar to Methyl 4-[methyl(nitroso)amino]butanoate, have explored their potential biological activities. Molecular docking and spectroscopic analyses have been used to investigate the interactions between these compounds and biological targets, suggesting potential pharmacological applications (K. Vanasundari, V. Balachandran, M. Kavimani, B. Narayana, 2018).

Biochemical Insights

Research into the biochemical metabolism of nitrosamines similar to Methyl 4-[methyl(nitroso)amino]butanoate has provided insights into the carcinogenic potential of these compounds. Studies have characterized the enzymatic pathways involved in the metabolic activation and detoxification of nitrosamines, shedding light on the molecular mechanisms underpinning their effects on human health (E. Maser, B. Stinner, A. Atalla, 2000).

properties

IUPAC Name

methyl 4-[methyl(nitroso)amino]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O3/c1-8(7-10)5-3-4-6(9)11-2/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAYDTYCLARRGKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCC(=O)OC)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40407872
Record name Methyl 4-[methyl(nitroso)amino]butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40407872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-[methyl(nitroso)amino]butanoate

CAS RN

51938-17-1
Record name Methyl 4-[methyl(nitroso)amino]butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40407872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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